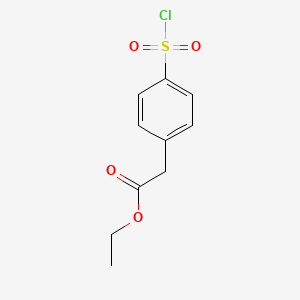
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester
Übersicht
Beschreibung
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester, commonly known as CSPAEE, is an organic compound with a wide range of applications in the field of chemistry and biochemistry. CSPAEE is a versatile reagent used in the synthesis of various organic compounds and has been used for the synthesis of a variety of drugs and pharmaceuticals. CSPAEE is also used as a catalyst in the synthesis of a variety of organic compounds, including amines, peptides, and polymers. CSPAEE has also been used in the synthesis of a variety of biocatalysts, such as enzymes and other proteins.
Wissenschaftliche Forschungsanwendungen
Hydrolytic Transformations in Organic Synthesis
- Hydrolytic Transformations : The compound has been utilized in the hydrolytic transformations of certain phenyloxy(or sulfanyl) acetic acids to produce N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This is significant in the synthesis of complex organic molecules (Rudyakova et al., 2006).
Synthesis of Esters and Complex Organic Compounds
- Ester Synthesis : Studies have shown its application in the synthesis of various esters, highlighting its role in producing compounds with potential industrial applications (Albaugh-Robertson & Katzenellenbogen, 1982).
- Organic Multisulfonyl Chlorides : It's also been used in the synthesis of functional aromatic multisulfonyl chlorides, which are key building blocks in the creation of dendritic and other complex organic molecules (Percec et al., 2001).
Crystallography and Material Science
- Crystal Structure Analysis : Research has also extended to crystallography, where its derivatives have been analyzed for their molecular and crystal structures, contributing to the understanding of molecular interactions in solid forms (Ranganatha et al., 2012).
Biochemistry and Pharmacology
- Biological Activities : In biochemistry, derivatives of this compound have been synthesized and their biological activities tested in various bioassays, showing significance in plant biology and pharmacology (Katayama, 2000).
Kinetics and Mechanisms in Chemical Reactions
- Kinetic Studies : Its role in understanding the kinetics of certain chemical reactions, such as esterification and aminolysis, has been a subject of study, providing insights into reaction mechanisms and rates (Arcelli & Concilio, 1996).
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZDJYQHMMORTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)
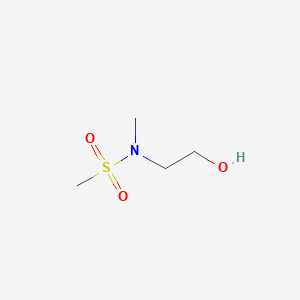


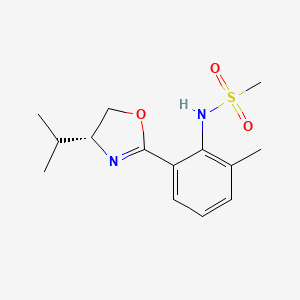
![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

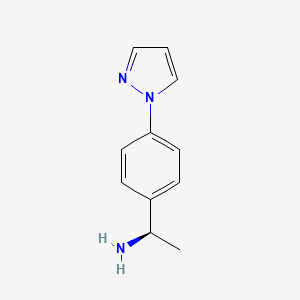

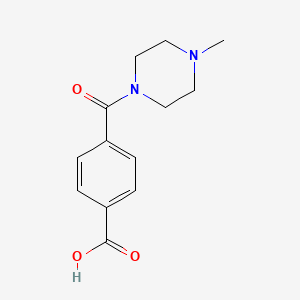
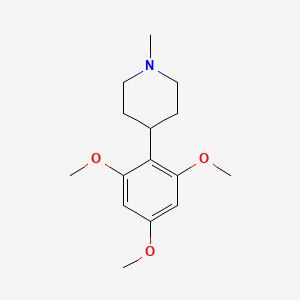
![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)
